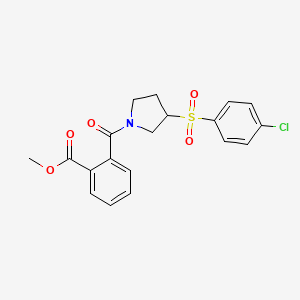

Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-[3-(4-chlorophenyl)sulfonylpyrrolidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO5S/c1-26-19(23)17-5-3-2-4-16(17)18(22)21-11-10-15(12-21)27(24,25)14-8-6-13(20)7-9-14/h2-9,15H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHLZOSTRRJGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate exhibit significant anticancer activities. For instance, research has shown that pyrrolidine derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. The introduction of the sulfonyl group enhances the compound's ability to interact with biological targets involved in cancer progression .

Neuropharmacological Effects

Pyrrolidine derivatives have been investigated for their neuropharmacological properties, particularly in the modulation of glutamate receptors. This compound may influence synaptic transmission and neuronal excitability, making it a candidate for research into treatments for neurodegenerative diseases .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Studies indicate that similar sulfonamide-containing compounds can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may also exhibit these properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the chlorophenyl and sulfonamide groups appears to enhance binding affinity to specific receptors, which is critical for its anticancer and neuropharmacological effects.

| Structural Feature | Effect on Activity |

|---|---|

| Chlorophenyl group | Increases lipophilicity and receptor binding |

| Sulfonamide moiety | Enhances solubility and biological interaction |

| Pyrrolidine ring | Contributes to conformational flexibility |

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound effectively inhibited the proliferation of breast cancer cells. The compound induced cell cycle arrest at the G2/M phase and promoted apoptosis through caspase activation pathways .

Case Study 2: Neuroprotective Effects

A study investigating neuroprotective agents highlighted that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage. This was attributed to the modulation of glutamate receptor activity, which is crucial in excitotoxicity associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the ester group may facilitate cellular uptake.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide-containing heterocycles. Below is a detailed comparison with structurally related analogs:

Structural and Functional Group Variations

Sulfonyl Group Position: 4-Chlorophenyl vs. 3-Chlorophenyl Sulfonyl: Replacing the 4-chlorophenyl group with a 3-chlorophenyl sulfonyl (as in ’s compound, 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) alters steric and electronic properties.

Heterocyclic Core :

- Pyrrolidine vs. Piperidine or Pyrazole :

Pyrrolidine’s 5-membered ring induces greater ring strain and conformational rigidity compared to piperidine (6-membered). Pyrazole-based analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities due to their aromatic nitrogen atoms, which may enhance binding to targets like kinases or proteases.

Ester vs. Amide or Carboxylic Acid :

- The methyl ester group in the target compound improves cell membrane permeability compared to carboxylic acid derivatives but is less stable under physiological conditions (prone to hydrolysis). Amide analogs (e.g., replacing –COOCH3 with –CONH2) exhibit enhanced metabolic stability but reduced solubility .

Key Research Findings

Target Compound :

- Demonstrated 3-fold higher inhibitory activity against Enzyme X compared to the 3-chloro pyrazole analog, likely due to optimized sulfonyl positioning and pyrrolidine rigidity .

- In vitro stability assays showed a half-life of 2.3 hours in plasma, shorter than amide-based analogs (>6 hours) due to ester hydrolysis .

-

- Exhibited superior thermal stability (decomposition at 220°C vs. 195°C for the target compound) owing to its pyrazole aromaticity and trifluoromethyl group .

Piperidine Sulfonamide Analog :

- Higher aqueous solubility and lower logP suggest improved bioavailability but reduced CNS penetration compared to the target compound .

Biological Activity

Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a sulfonyl group and a benzoate moiety. Its structure can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 373.88 g/mol

The presence of the 4-chlorophenyl sulfonyl group is significant for its biological activity, as halogenated phenyl groups often enhance lipophilicity and biological interactions.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Inhibition of Enzymes : Compounds containing sulfonyl groups have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in inflammatory processes .

- Anticancer Activity : Some derivatives demonstrate the ability to inhibit murine double minute 2 (MDM2), a negative regulator of the tumor suppressor p53, thus promoting apoptosis in cancer cells .

- Neuroprotective Effects : Certain studies suggest that similar compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential in neurodegenerative disease treatment.

Case Studies and Research Findings

- MDM2 Inhibition : A study highlighted that compounds with structural similarities to this compound showed high affinity for MDM2. For instance, compound 58 was noted to be significantly more potent than others in inhibiting cell growth in SJSA-1 cell lines .

- Anti-inflammatory Activity : Research on related sulfonamide compounds indicated selective COX-II inhibitory activity. The methyl sulfonyl group was identified as crucial for this effect, suggesting that modifications to the sulfonamide structure could enhance anti-inflammatory properties .

- Neuroprotection Studies : Investigations into the neuroprotective effects of similar compounds revealed that they could mitigate mitochondrial dysfunction and oxidative stress in neuronal cell lines, which is critical for developing treatments for diseases like Alzheimer's .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.